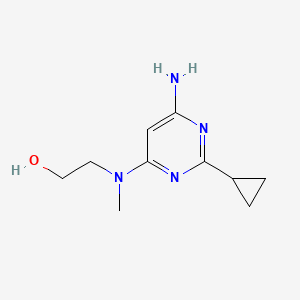
2-((6-Amino-2-cyclopropylpyrimidin-4-yl)(methyl)amino)ethan-1-ol
Übersicht
Beschreibung
2-((6-Amino-2-cyclopropylpyrimidin-4-yl)(methyl)amino)ethan-1-ol is a useful research compound. Its molecular formula is C10H16N4O and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Elektrochemische Oxidation in der organischen Synthese
Die elektrochemische Oxidation ist ein wichtiger Weg zur Synthese und Modifikation chemisch nützlicher Moleküle, einschließlich Pharmazeutika und Agrochemikalien . Die fragliche Verbindung kann einer elektrochemischen Oxidation unterzogen werden, die eine Alternative zu konventionellen chemischen Transformationen darstellt. Dieser Prozess ist für die Synthese komplexer organischer Moleküle von Bedeutung und könnte bei der Entwicklung neuer synthetischer Methoden eingesetzt werden.
Pharmazeutische Forschung
In der pharmazeutischen Forschung findet sich die Struktur dieser Verbindung, die einen Pyrimidinring enthält, häufig in Medikamenten, die verschiedene pharmakologische Wirkungen zeigen . Pyrimidinderivate werden bei einem breiten Spektrum menschlicher Krankheiten eingesetzt, was diese Verbindung zu einem wertvollen Bestandteil für die Medikamentenforschung und -entwicklung macht, insbesondere als Gerüst für die Entwicklung neuer Therapeutika.
Landwirtschaft
Das Potenzial der Verbindung in der Landwirtschaft könnte mit ihrer chemischen Reaktivität, insbesondere in der Synthese von Agrochemikalien, zusammenhängen . Ihre Rolle könnte die Entwicklung neuer Pestizide oder Herbizide umfassen, wobei ihr Pyrimidinkern mit biologischen Zielen in Schädlingen oder Unkräutern interagieren könnte und so zu innovativen Lösungen für den Pflanzenschutz führt.
Materialwissenschaften
In der Materialwissenschaft könnte die einzigartige Struktur der Verbindung für die Herstellung neuer Materialien mit spezifischen Eigenschaften erforscht werden. Zum Beispiel könnte ihre Einarbeitung in Polymere oder Beschichtungen zu Materialien mit verbesserter Haltbarkeit, Widerstandsfähigkeit gegenüber Umwelteinflüssen oder neuartigen Funktionalitäten führen.
Umweltwissenschaften
Die Reaktivität der Verbindung und das Potenzial für Modifikationen machen sie zu einem Kandidaten für Umweltanwendungen . Sie könnte bei der Entgiftung von Schadstoffen oder bei der Entwicklung von Sensoren zur Umweltüberwachung eingesetzt werden, wobei ihre elektrochemischen Eigenschaften zur Erkennung bestimmter Schadstoffe genutzt werden.
Biochemie
In der Biochemie könnte die Verbindung als Baustein für komplexere Moleküle verwendet werden . Ihre Amin- und Alkoholfunktionsgruppen ermöglichen weitere Reaktionen, wie z. B. die Kupplung mit anderen Biomolekülen, was für die Untersuchung biologischer Pfade oder die Synthese von Biomolekülen von entscheidender Bedeutung sein könnte.
Eigenschaften
IUPAC Name |
2-[(6-amino-2-cyclopropylpyrimidin-4-yl)-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-14(4-5-15)9-6-8(11)12-10(13-9)7-2-3-7/h6-7,15H,2-5H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZRAROFEWNBHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC(=NC(=C1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491635.png)
![Methyl 2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1491638.png)
![2-(3-(piperidin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1491640.png)
![3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1491641.png)
![2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1491644.png)
![5,5-dioxo-2-prop-2-ynyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1491646.png)
![2-(3-(pyridin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1491648.png)

![1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491650.png)
![1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491651.png)
![1-Ethyl-3-(pyridin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1491652.png)
![1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1491653.png)
